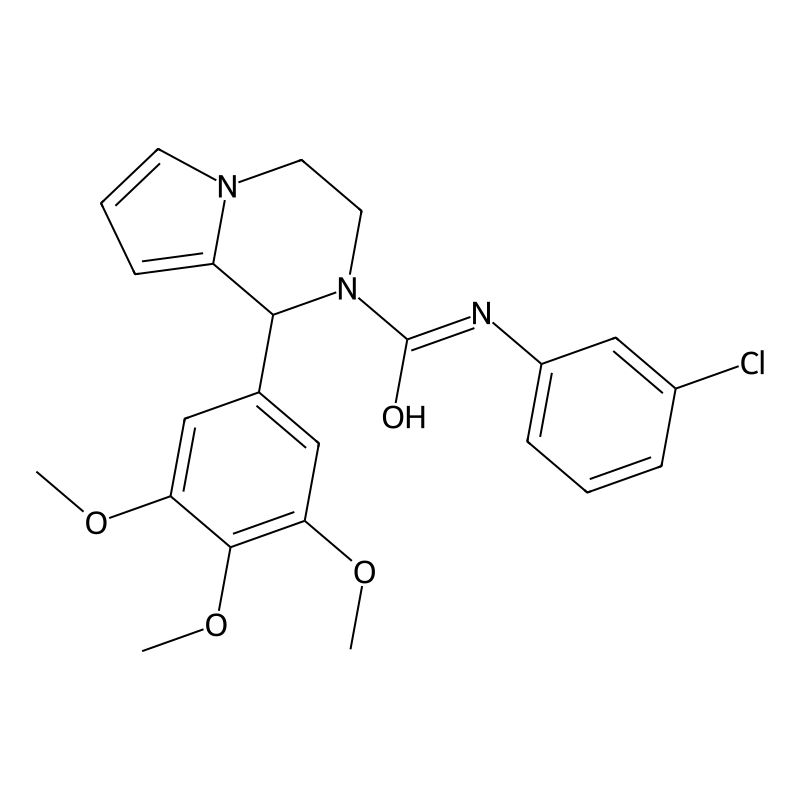

N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound characterized by its unique structure combining a pyrrolo-pyrazine core with various aromatic substituents. This compound features a chlorophenyl group and a trimethoxyphenyl group, which contribute to its potential biological activity. The presence of the carboxamide functional group further enhances its chemical properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be explored through various reactions typical of amides and heterocyclic compounds. Potential reactions include:

- Nucleophilic substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

- Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

- Reduction: The compound may be reduced to yield amines or other derivatives.

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including anticancer and antimicrobial properties. The presence of the trimethoxyphenyl group is often associated with enhanced interactions with biological targets, potentially leading to improved efficacy in therapeutic applications. Specific assays would be required to evaluate the biological activity of N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide.

The synthesis of N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be achieved through several methods:

- Multi-step synthesis: This involves the formation of the pyrrolo-pyrazine core followed by subsequent functionalization with the chlorophenyl and trimethoxyphenyl groups.

- Condensation reactions: Amide formation can be achieved through the reaction of an amine with an acid chloride derived from the carboxylic acid.

Each method requires careful control of reaction conditions to ensure high yields and purity of the final product.

The potential applications of N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide include:

- Pharmaceuticals: Due to its anticipated biological activity, it could serve as a lead compound in drug development for various diseases.

- Research: It may be utilized in studies exploring the mechanisms of action for similar compounds or as a reference compound in biological assays.

Interaction studies involving N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide would involve assessing its binding affinity and selectivity towards specific biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions.

Several compounds share structural similarities with N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. Here are some notable examples:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-chloro-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7-amine | Structure | Similar pyrazole structure; potential anticancer activity |

| 2-amino-N-(3-chlorophenyl)thiazole | - | Shares chlorophenyl moiety; different core structure |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | - | Contains multiple aromatic rings; diverse biological activities |

Uniqueness

N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to its specific combination of a dihydropyrrolo-pyrazine core with both chlorinated and methoxylated aromatic groups. This specific configuration may lead to distinct pharmacological properties compared to similar compounds.